

JNJ-55511118: A Deep Dive into its Binding Affinity for TARP-γ8

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Compound of Interest

Compound Name: JNJ-55511118

Cat. No.: B608237

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of **JNJ-55511118**, a selective negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors containing the transmembrane AMPA receptor regulatory protein γ-8 (TARP-γ8). This document collates quantitative data, details experimental methodologies, and visualizes key pathways and workflows to serve as a critical resource for professionals in neuroscience research and drug development.

Core Quantitative Data

JNJ-55511118 demonstrates a high-affinity interaction with TARP-γ8-containing AMPA receptors. The primary quantitative measure of this binding is its inhibitor constant (K_i), which has been determined through radioligand binding assays.

Compound	Target	Binding Affinity (K _i)	Assay Type	Reference
JNJ-55511118	AMPA receptors containing TARP-γ8	26 nM	Radioligand Binding Assay	[1]

Mechanism of Action

JNJ-55511118 functions as a negative allosteric modulator (NAM) of TARP-γ8-containing AMPA receptors. Its mechanism does not involve direct competition with the glutamate binding site. Instead, it binds to a distinct site on the TARP-γ8 auxiliary subunit, which in turn disrupts the functional interaction between TARP-γ8 and the pore-forming GluA subunits of the AMPA receptor. This disruption leads to a reduction in the single-channel conductance of the AMPA receptor, thereby diminishing the receptor's response to glutamate.^[2] This selective modulation of a specific subset of AMPA receptors, those associated with TARP-γ8, offers a targeted approach to modulating glutamatergic neurotransmission, with potential therapeutic applications in conditions such as epilepsy.^{[2][3]}

Experimental Protocols

The characterization of **JNJ-55511118**'s binding affinity and mechanism of action has been achieved through a combination of key experimental techniques. Below are detailed methodologies based on published literature.

Radioligand Binding Assay

While the specific radioligand used in the initial determination of **JNJ-55511118**'s K_i is not detailed in the provided search results, a general protocol for a competitive radioligand binding assay to determine the K_i of a test compound for an AMPA receptor would be as follows:

- Receptor Preparation:
 - HEK293 cells are transiently co-transfected with cDNAs encoding an AMPA receptor subunit (e.g., GluA2) and TARP-γ8.
 - After a suitable expression period (typically 24-48 hours), cell membranes are harvested. This involves cell lysis in a hypotonic buffer followed by centrifugation to pellet the membranes. The membrane pellet is then washed and resuspended in a binding buffer.
- Binding Reaction:
 - The assay is typically performed in a 96-well plate format.
 - Each well contains the prepared cell membranes, a fixed concentration of a suitable radioligand that binds to the AMPA receptor or an associated site, and varying

concentrations of the unlabeled test compound (**JNJ-55511118**).

- Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand.
- The reaction is incubated at a specific temperature for a set duration to reach equilibrium.
- Separation of Bound and Free Ligand:
 - The reaction is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand.
 - The filters are washed with ice-cold buffer to remove any unbound radioligand.
- Detection and Analysis:
 - The radioactivity retained on the filters is quantified using a scintillation counter.
 - The data is then analyzed using non-linear regression to fit a competition binding curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
 - The K_i is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is employed to measure the functional effects of **JNJ-55511118** on the ion channel properties of TARP-γ8-containing AMPA receptors.

- Cell Culture and Transfection:
 - HEK293T/17 cells are cultured under standard conditions.
 - Cells are transiently co-transfected with plasmids encoding the desired AMPA receptor subunit (e.g., rat GluA2 flip, unedited at the Q/R site) and rat TARP-γ8, along with a fluorescent marker like EGFP to identify transfected cells. A typical cDNA ratio for AMPAR to TARP is 1:2.^[2] Lipofectamine 2000 is a commonly used transfection reagent.^[2]
 - Electrophysiological recordings are performed 18-48 hours post-transfection.^[2]

- Recording Solutions:
 - External (Extracellular) Solution: Contains (in mM): 145 NaCl, 2.5 KCl, 1 CaCl₂, 1 MgCl₂, and 10 HEPES, with the pH adjusted to 7.3.
 - Internal (Pipette) Solution: Contains (in mM): 145 CsCl, 2.5 NaCl, 1 Cs-EGTA, 4 MgATP, and 10 HEPES, with the pH adjusted to 7.3 with CsOH. Spermine can also be included to study its blocking effects.
- Electrophysiological Recording:
 - Whole-cell or outside-out patch configurations are used.
 - Glutamate-evoked currents are elicited by rapid application of glutamate to the cell or patch.
 - **JNJ-55511118** is applied to the external solution to observe its effect on the amplitude and kinetics of the glutamate-evoked currents.
 - Data is acquired using a patch-clamp amplifier and appropriate software. Analysis focuses on parameters such as peak current amplitude, desensitization rate, and single-channel conductance.

Calcium Flux Assay

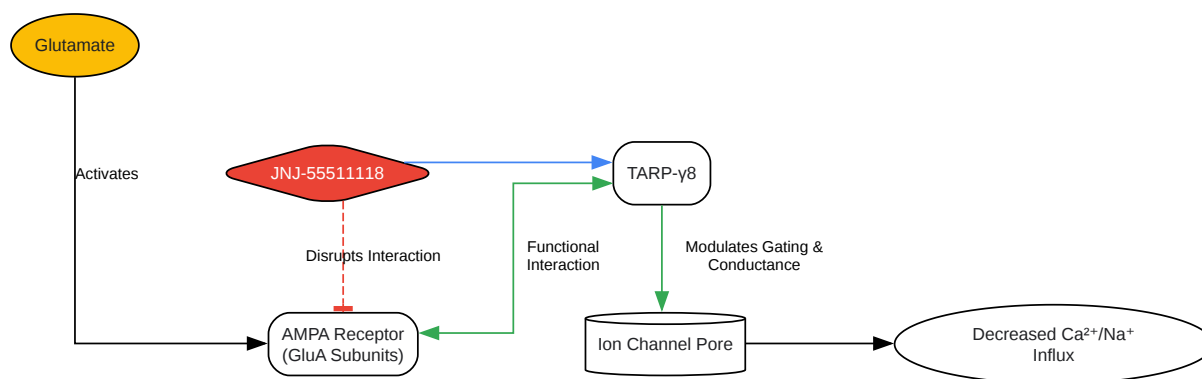
Calcium flux assays provide a high-throughput method to assess the functional inhibition of AMPA receptors by **JNJ-55511118**.

- Cell Preparation:
 - HEK293 cells stably or transiently expressing the human GluA1i subunit and human TARP-γ8 are used.
 - Cells are plated in 96-well or 384-well plates.
- Assay Procedure:
 - Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

- A baseline fluorescence reading is taken using an instrument like a FLIPR (Fluorometric Imaging Plate Reader).
- **JNJ-55511118** at various concentrations is added to the wells and incubated for a specific period.
- The AMPA receptor is then stimulated with a defined concentration of glutamate.
- The resulting change in fluorescence, corresponding to calcium influx through the activated AMPA receptors, is measured.
- Data Analysis:
 - The fluorescence signal is analyzed to determine the concentration-response curve for **JNJ-55511118**'s inhibition of the glutamate-evoked calcium influx.
 - The IC50 value is calculated from this curve.

Visualizations

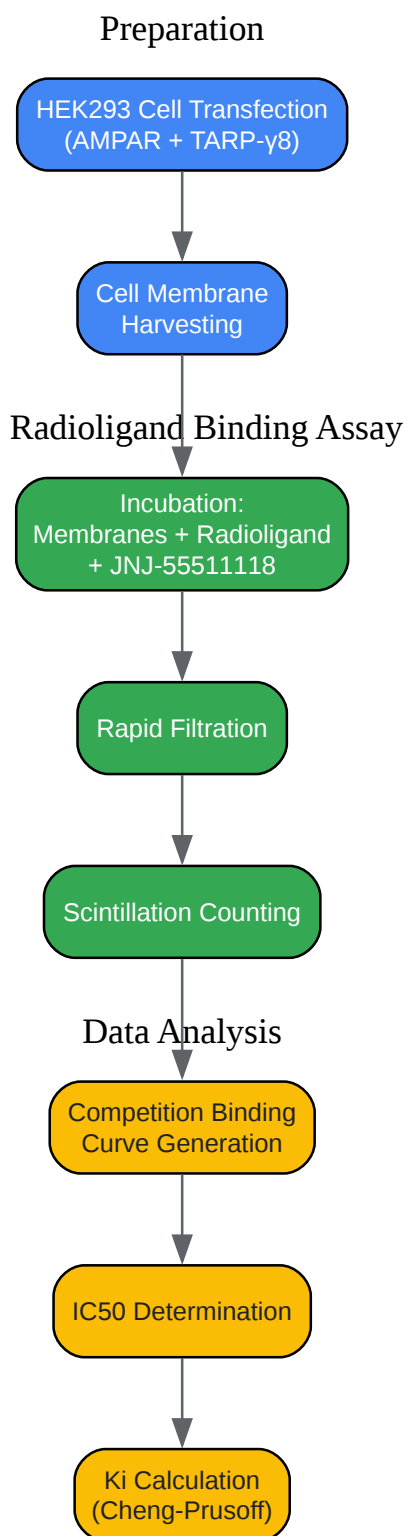
Signaling Pathway of JNJ-55511118 Action



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Caption: Signaling pathway of **JNJ-55511118** modulating TARP-γ8-containing AMPA receptors.

Experimental Workflow for Determining Binding Affinity



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Caption: Workflow for determining the K_i of **JNJ-55511118** using a radioligand binding assay.

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